Ethyl 2,3-dimethyl-5-(methylimino)-2,5-dihydroisoxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,3-dimethyl-5-(methylimino)-2,5-dihydroisoxazole-4-carboxylate is a heterocyclic compound with a unique structure that includes an isoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-dimethyl-5-(methylimino)-2,5-dihydroisoxazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with methylamine under controlled conditions. The reaction proceeds through a cyclization process, forming the isoxazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process. The temperature is usually maintained between 0-78°C, and the reaction time can vary from 1 to 16 hours depending on the specific conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable solvent-free reactions to enhance yield and reduce environmental impact. The use of alternative starting materials such as diketene has also been explored to improve the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,3-dimethyl-5-(methylimino)-2,5-dihydroisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions include various substituted isoxazole derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl 2,3-dimethyl-5-(methylimino)-2,5-dihydroisoxazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, including antimicrobial, antiviral, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism by which Ethyl 2,3-dimethyl-5-(methylimino)-2,5-dihydroisoxazole-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The isoxazole ring structure allows the compound to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other isoxazole derivatives such as:
- 2,3-Dimethyl-5-ethylpyrazine
- 1-Phenyl-3-methyl-5-pyrazolone
- Various thiazole derivatives .
Uniqueness
Ethyl 2,3-dimethyl-5-(methylimino)-2,5-dihydroisoxazole-4-carboxylate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H14N2O3 |
---|---|
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
ethyl 2,3-dimethyl-5-methylimino-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-5-13-9(12)7-6(2)11(4)14-8(7)10-3/h5H2,1-4H3 |
InChI-Schlüssel |
GDGWKYPJRBVQEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N(OC1=NC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.